molecular formula C11H13NO3 B189147 N-(5-Acetyl-2-methoxyphenyl)acetamide CAS No. 74896-31-4

N-(5-Acetyl-2-methoxyphenyl)acetamide

Cat. No.: B189147
CAS No.: 74896-31-4
M. Wt: 207.23 g/mol
InChI Key: YAWSGLTYMVPIRM-UHFFFAOYSA-N
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Description

N-(5-Acetyl-2-methoxyphenyl)acetamide: is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by other names such as 5-Acetyl-2-methoxyacetanilide . This compound is characterized by the presence of an acetyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group.

Scientific Research Applications

N-(5-Acetyl-2-methoxyphenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“N-(5-Acetyl-2-methoxyphenyl)acetamide” is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes .

Future Directions

The future directions for “N-(5-Acetyl-2-methoxyphenyl)acetamide” are not clear from the available information. It could potentially be used in various experiments as a preparatory step for making products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Acetyl-2-methoxyphenyl)acetamide typically involves the acetylation of 2-methoxyaniline (o-anisidine) with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(5-Acetyl-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(5-Acetyl-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is thought to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Comparison with Similar Compounds

Comparison: N-(5-Acetyl-2-methoxyphenyl)acetamide is unique due to the presence of both an acetyl and a methoxy group on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the methoxy group enhances its solubility in organic solvents, while the acetyl group contributes to its potential biological activities .

Properties

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(13)9-4-5-11(15-3)10(6-9)12-8(2)14/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWSGLTYMVPIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356535
Record name N-(5-Acetyl-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74896-31-4
Record name N-(5-Acetyl-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Acetylamino-4'-methoxyacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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